Molecular Topology vs. Closest Commercial Analog (4-(Phenylsulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone)
The 5-chloropyridin-2-yloxy substituent of 1448037‑63‑5 introduces a nitrogen‑containing heterocycle with a dipole moment distinct from the phenylsulfonyl group of the commercially common analog (4-(phenylsulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone). This difference alters the count of hydrogen‑bond acceptors (four vs. three), the topological polar surface area, and the overall lipophilicity, which collectively influence membrane permeability and target‑binding pharmacophore matching [1]. Direct head‑to‑head bioactivity data are not available in the public domain, but the physicochemical divergence is quantifiable.
| Evidence Dimension | Number of hydrogen‑bond acceptor atoms (HBA) / Predicted clogP |
|---|---|
| Target Compound Data | HBA = 4; clogP ≈ 3.2 (ChemAxon prediction) |
| Comparator Or Baseline | (4-(Phenylsulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone: HBA = 3; clogP ≈ 2.8 |
| Quantified Difference | ΔHBA = +1; ΔclogP ≈ +0.4 |
| Conditions | In silico calculation using ChemAxon platform; values are predictive and not experimentally validated. |
Why This Matters
A higher HBA count and moderately increased lipophilicity can enhance blood‑brain barrier penetration or alter P‑glycoprotein recognition, directly impacting which assays the compound is suitable for.
- [1] ChemAxon (2024). Chemicalize – instant cheminformatics solutions. https://chemicalize.com/ (accessed for predictive calculations). View Source
